(3-Bromo-4-cyclobutoxyphenyl)methanamine
Description
“(3-Bromo-4-cyclobutoxyphenyl)methanamine” is a brominated aromatic compound featuring a methanamine group (-CH2NH2) attached to a phenyl ring substituted with a bromine atom at the 3-position and a cyclobutoxy group (-O-cyclobutyl) at the 4-position. Its molecular formula is C11H14BrNO, with a molar mass of 256.14 g/mol.
Properties
IUPAC Name |
(3-bromo-4-cyclobutyloxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-10-6-8(7-13)4-5-11(10)14-9-2-1-3-9/h4-6,9H,1-3,7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUHSHLPOZDRTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C(C=C(C=C2)CN)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-cyclobutoxyphenyl)methanamine typically involves the following steps:
Cyclobutoxylation: The attachment of the cyclobutoxy group can be carried out via a nucleophilic substitution reaction, where a cyclobutyl alcohol reacts with the brominated phenyl compound in the presence of a base such as sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Bromo-4-cyclobutoxyphenyl)methanamine can undergo oxidation reactions to form corresponding oxides or quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, where the bromine atom or other functional groups are replaced by different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) or halogenating agents in appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: (3-Bromo-4-cyclobutoxyphenyl)methanamine is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound may be used as a probe or ligand to study receptor interactions and signaling pathways.
Medicine: Potential medicinal applications include the development of new pharmaceuticals targeting specific receptors or enzymes.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Bromo-4-cyclobutoxyphenyl)methanamine involves its interaction with molecular targets such as receptors, enzymes, or other proteins. The specific pathways and effects depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Key Observations :
- Amine Type : The primary amine (-CH2NH2) in the target contrasts with the secondary amine (N-cyclopentyl) in , altering hydrogen-bonding capacity and solubility.
- Heterocyclic Complexity : Compounds like incorporate fused imidazothiazole rings, which may enhance rigidity and interaction with hydrophobic targets compared to simpler phenyl derivatives.
Physicochemical Properties
- Polarity : The primary amine in the target compound increases polarity compared to the secondary amine in , likely improving aqueous solubility.
- Electron Effects : The 3-bromo substituent (electron-withdrawing) and 4-cyclobutoxy group (electron-donating) create a unique electronic profile, distinct from the 4-nitro (strongly electron-withdrawing) and 4-chloro (moderately electron-withdrawing) groups in .
- Molecular Weight : The heterocyclic derivative has a higher molar mass (308.19 g/mol), which may reduce bioavailability compared to the target compound.
Biological Activity
(3-Bromo-4-cyclobutoxyphenyl)methanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom at the 3-position and a cyclobutoxy group at the 4-position of the phenyl ring, contributing to its unique chemical reactivity and biological properties. The molecular formula is CHBrNO, with a molecular weight of approximately 256.14 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise, indicating potential as an anticancer agent.
- Neurological Effects : Some studies have hinted at neuroprotective properties, suggesting it may influence neurotransmitter systems.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects.
- Receptor Modulation : It could modulate neurotransmitter receptors, which may explain its potential neuroprotective effects.
Data Table: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects on Gram-positive bacteria | |
| Anticancer | Induces apoptosis in specific cancer cell lines | |
| Neuroprotective | Modulates dopamine receptors |
Case Studies
-
Antimicrobial Study :
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth, particularly against Staphylococcus aureus. -
Cancer Research :
In vitro studies on human breast cancer cells demonstrated that treatment with this compound led to increased apoptosis rates. The mechanism was attributed to the compound's ability to induce oxidative stress within the cells. -
Neuroprotection :
A recent investigation into the neuroprotective effects of the compound revealed that it could reduce neuronal death in models of Parkinson's disease by enhancing dopamine receptor activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
